2-[benzyl(methylsulfonyl)amino]-N-[3-(dimethylamino)propyl]benzamide
Overview
Description
2-[benzyl(methylsulfonyl)amino]-N-[3-(dimethylamino)propyl]benzamide is a useful research compound. Its molecular formula is C20H27N3O3S and its molecular weight is 389.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.17731291 g/mol and the complexity rating of the compound is 553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cardiac Electrophysiological Activity
A study investigated the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, demonstrating the potential of these compounds in this area. The compounds exhibited potency in the in vitro Purkinje fiber assay, indicating their relevance in cardiac electrophysiology (Morgan et al., 1990).
Antimicrobial Activity
Research on the synthesis, antimicrobial activity, and docking study of some novel derivatives carrying biologically active sulfonamide moiety revealed interesting antimicrobial activity. This study underscores the importance of these compounds in developing new antimicrobial agents (Ghorab et al., 2017).
Synthesis of Heterocycles
Efficient, microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles has been studied, showcasing the role of these compounds in the synthesis of complex heterocycles, which are crucial in various chemical and pharmaceutical applications (Darweesh et al., 2016).
Development of Polymers
Studies on the hydrophobically modified sulfobetaine copolymers and the synthesis of polyamides and poly(amide-imide)s derived from specific compounds indicate the significant role of these chemical structures in the development of new polymers with unique properties (Woodfield et al., 2014; Saxena et al., 2003).
Pharmaceutical Research
Several studies have been conducted in the context of pharmaceutical research. For example, the discovery and characterization of cGMP regulation by the biarylpropylsulfonamide class of AMPA receptors and the development of nonaqueous capillary electrophoresis for specific compounds highlight the utility of these chemical structures in drug development and analysis (Ryder et al., 2006; Ye et al., 2012).
Novel Insecticides
The development of novel insecticides, such as Flubendiamide, which shows strong activity against lepidopterous pests, is another area of application. This underscores the potential of these compounds in the field of agriculture and pest control (Tohnishi et al., 2005).
Water Purification and Desalination
Research on the synthesis and desalination study of novel blend membranes with polysulfone highlights the application of these compounds in water purification and desalination technology (Padaki et al., 2012).
Properties
IUPAC Name |
2-[benzyl(methylsulfonyl)amino]-N-[3-(dimethylamino)propyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-22(2)15-9-14-21-20(24)18-12-7-8-13-19(18)23(27(3,25)26)16-17-10-5-4-6-11-17/h4-8,10-13H,9,14-16H2,1-3H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTITXJORTMORTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC=CC=C1N(CC2=CC=CC=C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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